molecular formula C8H11N5 B13287996 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13287996
M. Wt: 177.21 g/mol
InChI Key: GTFAVJYFSIOGBA-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, while the pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the imidazole and pyrazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-methyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-12-4-7(10-5-12)6-3-8(9)13(2)11-6/h3-5H,9H2,1-2H3

InChI Key

GTFAVJYFSIOGBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

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